molecular formula C10H16O3 B13780450 Ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate

Ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate

Cat. No.: B13780450
M. Wt: 184.23 g/mol
InChI Key: KWPAZRVDEVDEHO-UHFFFAOYSA-N
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Description

Ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate is an organic compound with the molecular formula C10H16O3. It is a derivative of cyclopentanone and is characterized by the presence of an ethyl ester group and two methyl groups attached to the cyclopentane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic acyl substitution, resulting in the formation of the desired ester.

Another method involves the use of dimethyl carbonate and a suitable catalyst. For example, cyclopentanone can react with dimethyl carbonate in the presence of a solid base catalyst like potassium fluoride on alumina (KF/Al2O3) under reflux conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous processes. The choice of method depends on factors such as cost, yield, and environmental considerations. Catalytic processes using recyclable catalysts are preferred for their efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to a secondary alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form carboxylic acids, which can further participate in biochemical pathways. The ketone group can be involved in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and makes it valuable in various synthetic and industrial applications.

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate

InChI

InChI=1S/C10H16O3/c1-4-13-9(12)7-5-6-8(11)10(7,2)3/h7H,4-6H2,1-3H3

InChI Key

KWPAZRVDEVDEHO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC(=O)C1(C)C

Origin of Product

United States

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